[5-Hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl] 13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
Description
This compound is a highly glycosylated tetracyclic diterpene derivative characterized by a complex oxane (sugar) backbone and a methylidenetetracyclohexadecane core. Its structure includes multiple hydroxyl and hydroxymethyl groups, as well as ester linkages between the tetracyclic core and glycosyl moieties. The compound is registered under HMDB ID HMDB0034950 and CAS 58543-16-1, with its IUPAC name reflecting its intricate stereochemistry and substituent arrangement .
Properties
IUPAC Name |
[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl] 13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H90O33/c1-19-11-55-9-5-26-53(2,7-4-8-54(26,3)52(77)88-50-44(86-48-40(75)36(71)30(65)22(14-59)80-48)42(32(67)24(16-61)82-50)84-46-38(73)34(69)28(63)20(12-57)78-46)27(55)6-10-56(19,18-55)89-51-45(87-49-41(76)37(72)31(66)23(15-60)81-49)43(33(68)25(17-62)83-51)85-47-39(74)35(70)29(64)21(13-58)79-47/h20-51,57-76H,1,4-18H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGVXNMGMKBGQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H90O33 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, typically starting with the preparation of the oxan-2-yl groups. These groups are then linked to the tetracyclic core through a series of glycosidic bonds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct formation of bonds.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Purification steps such as chromatography and crystallization are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
The compound you're asking about is also known as 13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid .
Here's what is available regarding this compound:
Basic Information
- PubChem CID: 13370036
- Molecular Formula: C38H60O18
- Molecular Weight: 804.9 g/mol
- IUPAC Name: 13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
- InChI: InChI=1S/C38H60O18/c1-16-11-37-9-5-20-35(2,7-4-8-36(20,3)34(49)50)21(37)6-10-38(16,15-37)56-33-30(55-32-28(48)26(46)23(43)18(13-40)52-32)29(24(44)19(14-41)53-33)54-31-27(47)25(45)22(42)17(12-39)51-31/h17-33,39-48H,1,4-15H2,2-3H3,(H,49,50)
- InChIKey: DRSKVOAJKLUMCL-UHFFFAOYSA-N
- SMILES: CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)O
Potential Applications
While the search results do not explicitly detail the applications of this specific compound, the presence of "hydroxymethyl)oxan-2-yl]oxy" groups suggests it is a glycoside . Glycosides have varied roles, and a computational study exists regarding the role of 6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxane-2,4,5-triol in the regulation of blood glucose level .
Related Compounds
Other compounds share similar structural features :
- Rebaudioside B: A naturally occurring glycoside found in Stevia rebaudiana .
- 3-(1-benzofuran-5-yl)-1-[2-hydroxy-4-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one : Has potential as a drug .
- 2-[4-[16-[4-[3,4-Dihydroxy-5-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,15-dihydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol : A complex glycoside .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and the tetracyclic core structure allow it to form hydrogen bonds and hydrophobic interactions, which can modulate the activity of its targets. The pathways involved often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Research Implications and Gaps
- Biosynthetic Pathways : The compound’s bis-glycosylation pattern resembles modifications seen in plant saponins , suggesting a shared enzymatic machinery for sugar attachment .
- Functional Studies: No direct bioactivity data exists for this compound. Prioritize assays for antimicrobial, anticancer, or enzyme-inhibitory effects.
- Computational Modeling : Molecular docking studies could clarify interactions with lipid bilayers or proteins, leveraging its glycosyl “anchors” .
Q & A
Q. What methodologies are recommended for synthesizing this compound with high stereochemical fidelity?
Synthesis requires a multi-step approach integrating computational reaction design and experimental validation. For example:
- Computational pre-screening : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and optimize regioselectivity in glycosylation steps. Tools like GRRM or IRC path searches can identify transition states .
- Stepwise coupling : Employ protective group strategies (e.g., acetyl or benzyl groups) for hydroxyl moieties to control glycosidic bond formation.
- Validation : Monitor reactions via LC-MS and purify intermediates using preparative HPLC.
Q. How can researchers characterize the complex glycosidic linkages and tetracyclic core?
Structural elucidation involves:
- X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL-97) resolves stereochemistry and confirms the tetracyclic scaffold. Isomer invariants derived from crystallographic data validate bond angles and torsion parameters .
- Advanced NMR : Use - HSQC and HMBC to map glycosidic linkages. ROESY experiments clarify spatial proximity of substituents.
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula and detect fragmentation patterns.
Q. What safety protocols are essential when handling this compound?
Adhere to stringent safety measures:
- Engineering controls : Use fume hoods with HEPA filters and closed-system reactors to minimize aerosol exposure .
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is required during powder handling .
- Emergency procedures : Establish eyewash stations and chemical showers within 10 seconds of the workspace.
Advanced Research Questions
Q. How can computational models predict regioselectivity in glycosylation reactions for this compound?
Regioselectivity is modeled using:
- Reaction path searches : Quantum mechanics/molecular mechanics (QM/MM) simulations identify low-energy pathways for glycosidic bond formation.
- Electrostatic potential maps : Highlight nucleophilic/electrophilic sites on the oxane rings to guide coupling reactions .
- Machine learning : Train models on existing glycosylation datasets to predict optimal reaction conditions (e.g., solvent, catalyst).
Q. What strategies resolve contradictions between theoretical and experimental conformational data?
Address discrepancies via:
- Dynamic NMR : Probe temperature-dependent chemical shifts to identify flexible regions in the tetracyclic core.
- Molecular dynamics (MD) simulations : Compare simulated NOE patterns with experimental data to refine force field parameters .
- Hybrid DFT/MD approaches : Reconcile computational energy minima with crystallographic B-factors to account for thermal motion.
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Stability studies require:
- Forced degradation assays : Expose the compound to extremes (e.g., pH 2–12, 40–80°C) and monitor degradation via UPLC-PDA.
- Kinetic modeling : Fit degradation data to Arrhenius equations to predict shelf-life.
- Solid-state analysis : Use DSC and TGA to assess thermal stability and polymorphic transitions.
Q. What experimental designs mitigate challenges in scaling up synthesis without compromising purity?
Optimize scalability through:
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic glycosylation steps.
- DoE (Design of Experiments) : Statistically optimize catalyst loading, solvent ratio, and reaction time .
- In-line analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
